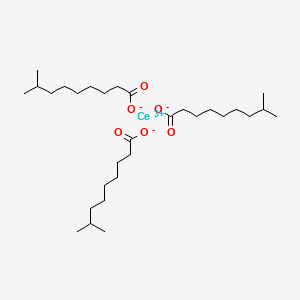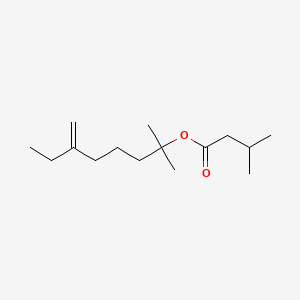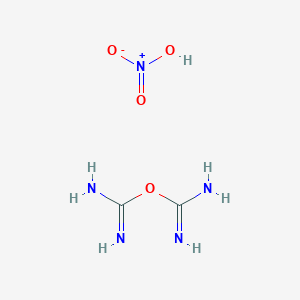![molecular formula C14H15N3O2 B15176777 3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one CAS No. 13365-46-3](/img/structure/B15176777.png)
3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 100869 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
The synthesis of NSC 100869 involves several steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of a precursor compound, which is then subjected to a series of chemical reactions to yield NSC 100869. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing them for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
NSC 100869 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 100869 may yield a different product compared to its reduction or halogenation.
Wissenschaftliche Forschungsanwendungen
NSC 100869 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 100869 could be explored for its potential to treat certain diseases or conditions. Additionally, in industry, this compound might be used in the production of materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of NSC 100869 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain proteins or enzymes, altering their activity and thereby affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NSC 100869 is used.
Eigenschaften
CAS-Nummer |
13365-46-3 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
3-benzyl-6-methyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one |
InChI |
InChI=1S/C14H15N3O2/c1-10-15-12-8-17(7-11-5-3-2-4-6-11)9-19-13(12)14(18)16-10/h2-6H,7-9H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
ZKSVGOKGJLZDJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=O)N1)OCN(C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















